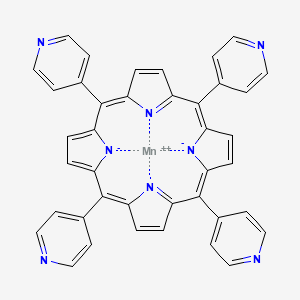
Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate): is a coordination compound that features a manganese ion coordinated to a porphyrin ring substituted with four pyridyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) typically involves the reaction of manganese salts with meso-tetrakis(4-pyridyl)porphyrin. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .
Industrial Production Methods: The process may include purification steps such as recrystallization and chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the pyridyl groups or the manganese ion can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions may involve reagents like pyridine or other nitrogen-containing ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield Mn(III) or Mn(IV) porphyrin complexes, while reduction may produce Mn(I) complexes .
Aplicaciones Científicas De Investigación
Chemistry: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique structure allows for efficient electron transfer and activation of small molecules .
Biology: In biological research, this compound is studied for its potential as a mimic of natural enzymes, particularly those involved in redox reactions. It has been investigated for its ability to catalyze the breakdown of reactive oxygen species, which are harmful byproducts of cellular metabolism .
Medicine: Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for this therapy .
Industry: In industrial applications, this compound is explored for its use in the development of sensors and electronic devices.
Mecanismo De Acción
The mechanism by which Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) exerts its effects involves the coordination of the manganese ion to the porphyrin ring, which facilitates electron transfer and redox reactions. The molecular targets and pathways involved include the activation of small molecules such as oxygen and hydrogen peroxide, leading to the generation of reactive intermediates that can participate in various chemical transformations .
Comparación Con Compuestos Similares
Mn(III)(meso-tetrakis(4-pyridyl)porphyrinate): Similar structure but with manganese in a higher oxidation state.
Fe(II)(meso-tetrakis(4-pyridyl)porphyrinate): Iron-based analog with different redox properties.
Co(II)(meso-tetrakis(4-pyridyl)porphyrinate): Cobalt-based analog with distinct catalytic activities.
Uniqueness: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) is unique due to its specific redox properties and ability to form stable complexes with a variety of ligands.
Propiedades
Fórmula molecular |
C40H24MnN8 |
|---|---|
Peso molecular |
671.6 g/mol |
Nombre IUPAC |
manganese(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Mn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
Clave InChI |
BVGZLGLNKPEJEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



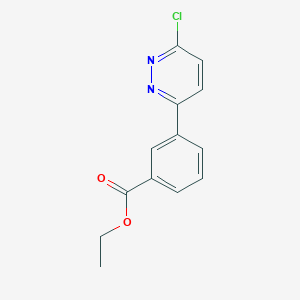
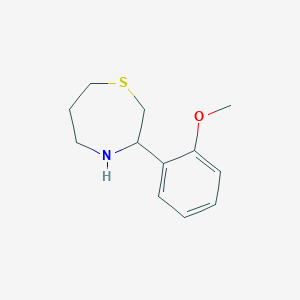

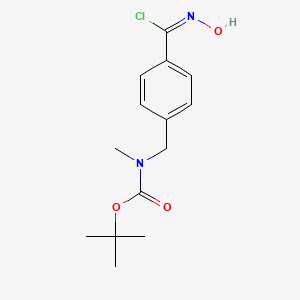
![6-Fluoroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13652366.png)
![N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt](/img/structure/B13652371.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)
![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)

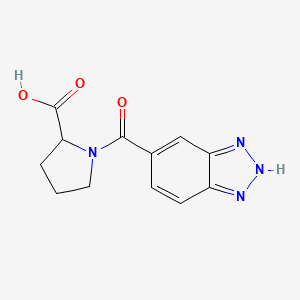
![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
